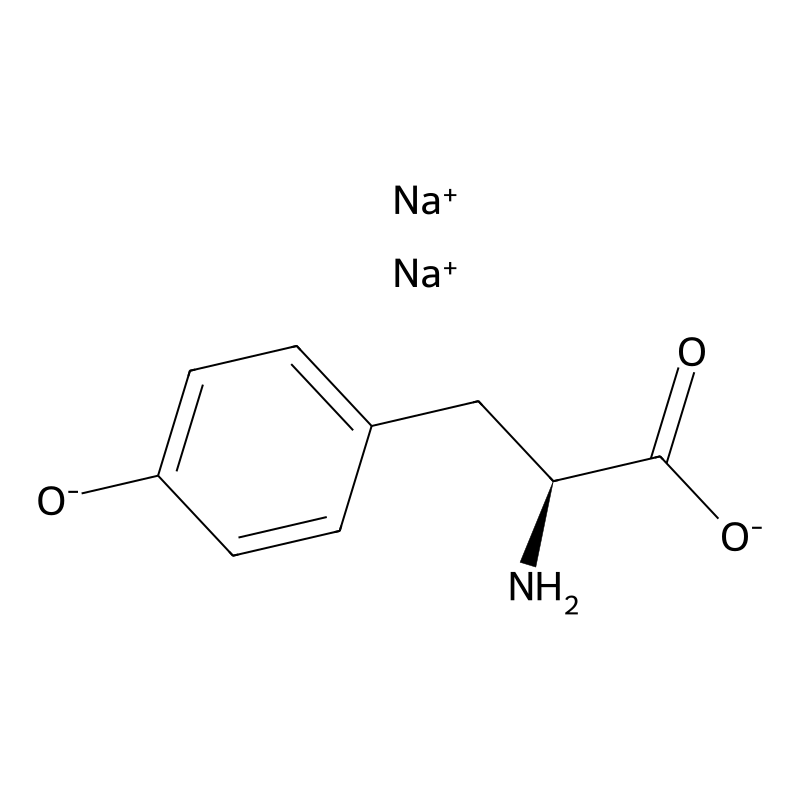

L-Tyrosine disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Neurotransmitters and Thyroid Hormones

L-Tyrosine serves as a building block for several crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play vital roles in regulating mood, alertness, focus, and cognitive function. Studies suggest L-TDS supplementation may influence these neurotransmitter levels in animal models (). Additionally, L-tyrosine is a precursor for thyroid hormones, which regulate metabolism and energy expenditure.

Potential Benefits for Stress and Cognitive Performance

Some research explores the potential effects of L-TDS on stress response and cognitive function. Studies in mice suggest L-TDS administration may improve behavioral changes induced by chronic stress (). However, human studies on the effectiveness of L-TDS for stress and cognitive enhancement are inconclusive and require further investigation.

Melanin Production and Skin Lightening

L-Tyrosine is a precursor for melanin, the pigment responsible for skin and hair color. L-TDS has been investigated as a potential alternative to hydroquinone, a skin lightening agent with potential side effects. Studies suggest L-TDS might exhibit some skin lightening properties, but more research is needed to determine its safety and efficacy ().

L-Tyrosine disodium salt dihydrate is a derivative of the amino acid L-Tyrosine, characterized by its chemical formula and a molar mass of approximately 261.18 g/mol. This compound is primarily utilized in cell culture media and is not intended for dietary use. It serves as a source of L-Tyrosine, which is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine, thereby playing a crucial role in various physiological functions .

- Eye irritation: L-tyrosine disodium salt can cause serious eye damage in case of contact []. Standard laboratory procedures for handling potentially irritating chemicals should be followed.

- Sodium content: The presence of sodium ions might need to be considered in studies sensitive to sodium concentration.

- Deamination: The removal of an amino group, leading to the formation of p-hydroxyphenylpyruvate.

- Decarboxylation: This reaction can convert L-Tyrosine into tyramine, an important biogenic amine.

- Acylation and Alkylation: These reactions can modify the phenolic hydroxyl group, leading to various derivatives.

The compound's sodium ions can also interact with other ionic species in solution, affecting solubility and reactivity .

L-Tyrosine disodium salt exhibits significant biological activity due to its role as a precursor in neurotransmitter synthesis. Research indicates that it may help improve cognitive performance under stress and enhance mood by increasing dopamine levels. In animal models, it has been shown to mitigate behavioral changes induced by chronic stress, suggesting potential applications in neuropharmacology .

L-Tyrosine disodium salt can be synthesized through various methods:

- Neutralization Reaction: This involves reacting L-Tyrosine with sodium hydroxide or sodium carbonate to form the disodium salt.

- Crystallization: The compound can be purified by recrystallization from aqueous solutions.

- Ion Exchange Techniques: This method utilizes ion-exchange resins to convert L-Tyrosine into its disodium form effectively.

These methods ensure high purity and yield suitable for laboratory and industrial applications .

L-Tyrosine disodium salt is primarily used in:

- Cell Culture Media: It is an essential ingredient for growing various cell types, particularly in biomanufacturing processes.

- Pharmaceuticals: Due to its role as a neurotransmitter precursor, it is researched for potential therapeutic applications in mood disorders and cognitive enhancement.

- Nutritional Supplements: Although not intended for direct dietary use, it is explored in formulations aimed at improving mental performance under stress .

Studies have shown that L-Tyrosine disodium salt interacts with various biological systems:

- Neurotransmitter Systems: It influences dopamine and norepinephrine synthesis, impacting mood and cognitive functions.

- Hormonal Regulation: It has been linked to increased levels of thyroid hormones such as thyrotropin and triiodothyronine, indicating its role in endocrine function .

- Stress Response: Research indicates that supplementation may enhance resilience against stress-induced cognitive decline .

L-Tyrosine disodium salt shares similarities with several other compounds, particularly other amino acids and their salts. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| L-Tyrosine | C₉H₁₁NO₃ | Precursor to neurotransmitters without sodium modification. |

| L-Phenylalanine | C₉H₁₁NO₂ | Essential amino acid; not synthesized by the body. |

| L-Dopa | C₈H₉NO₄ | Direct precursor to dopamine; used in Parkinson's treatment. |

| Sodium L-Glutamate | C₅H₈NNaO₄ | Flavor enhancer; plays a role in synaptic transmission. |

L-Tyrosine disodium salt is unique due to its dual sodium ion presence, enhancing solubility and stability compared to its parent amino acid, L-Tyrosine .

Chemical Synthesis Routes

From L-Tyrosine Base

The most conventional approach for producing L-Tyrosine disodium salt involves direct neutralization of L-Tyrosine with sodium hydroxide. This method utilizes the free amino acid L-Tyrosine as the starting material and requires precisely two equivalents of sodium hydroxide to form the disodium salt [2]. The reaction proceeds through acid-base neutralization, where both the carboxylic acid group and the amino group of L-Tyrosine are neutralized by sodium hydroxide [2].

The synthesis is typically conducted in aqueous solution at room temperature, with careful pH monitoring to ensure complete neutralization. The optimal pH range for the reaction is 11.0-11.5, which ensures both carboxyl and amino groups are fully deprotonated [3]. The reaction yields typically range from 85-95% with purity levels achieving 98-99% after appropriate purification [3].

The process involves dissolving L-Tyrosine in water, which presents initial challenges due to its poor solubility (0.38 g/L at room temperature) [4]. To overcome this limitation, the reaction is often conducted at elevated temperatures or with the gradual addition of sodium hydroxide solution to maintain L-Tyrosine in solution throughout the neutralization process [4] [2].

Enzymatic Conversion Processes

Recent developments in biocatalytic synthesis have introduced enzymatic approaches for L-Tyrosine disodium salt production. The most significant advancement involves the use of tyrosine decarboxylase from Lactobacillus brevis, which enables highly efficient conversion under mild conditions [5]. This enzymatic approach demonstrates remarkable selectivity and efficiency, achieving quantitative conversion rates of 99% under optimized conditions [5].

The enzymatic process operates at pH 5.0 and 37°C in 200 mM sodium acetate buffer, with the immobilized enzyme system allowing for continuous operation [5]. The reaction utilizes L-Tyrosine disodium salt as the substrate, converting it to tyramine through decarboxylation, which can then be further processed or used as an intermediate in specialized applications [5].

The enzyme system shows excellent stability and can be reused for multiple cycles without significant loss of activity. After 103 reaction cycles, the conversion remains above 95%, and even after 8 hours of continuous operation (192 cycles), the activity remains above 90% [5]. This enzymatic approach represents a significant advancement in green chemistry applications for amino acid derivative production.

Industrial Scale Production Considerations

Industrial scale production of L-Tyrosine disodium salt requires careful consideration of several factors including raw material sourcing, reaction optimization, and process scalability. The most common industrial approach involves large-scale neutralization reactors where L-Tyrosine is treated with industrial-grade sodium hydroxide under controlled conditions [6].

The industrial process typically achieves yields of 80-90% with purity levels of 98-99% after purification [6]. Key considerations include temperature control during the exothermic neutralization reaction, efficient mixing to ensure homogeneous reaction conditions, and continuous monitoring of pH to prevent over-neutralization [6].

Industrial production also requires adherence to Good Manufacturing Practice (GMP) standards, particularly for pharmaceutical and biopharmaceutical applications. The manufacturing process must include comprehensive quality control measures, validated analytical methods, and proper documentation to ensure consistent product quality [7] [6].

Purification Techniques

Crystallization Methods

Crystallization represents the primary purification method for L-Tyrosine disodium salt, offering both purification and isolation in a single step. The process typically involves controlled cooling of a saturated aqueous solution to induce crystal formation [8]. The optimal crystallization pH is 5.7-6.0, which promotes the formation of uniform, high-quality crystals [8].

The crystallization process can be enhanced through the use of water-ethanol mixtures, which improve crystal quality and reduce impurities. The ethanol content typically ranges from 10-99% by volume, with higher concentrations promoting more uniform crystal formation [9]. Temperature control during crystallization is critical, with optimal results achieved through controlled cooling from 80°C to below 10°C [8].

Recrystallization techniques can achieve purity levels of 98.5-99.5% with recovery rates of 85-95% [8]. The process involves dissolving the crude product in hot water, followed by controlled cooling and filtration to collect the purified crystals [8]. Multiple recrystallization cycles can be employed to achieve pharmaceutical-grade purity levels.

Solvent Extraction Approaches

Solvent extraction methods provide effective purification for L-Tyrosine disodium salt, particularly for removing organic impurities and related substances. The extraction process typically involves selective dissolution of the product in aqueous systems while impurities are removed through organic solvent phases [10].

The extraction process can be optimized through careful selection of solvent systems and extraction conditions. Temperature and pH control during extraction are critical parameters that influence both selectivity and recovery [10]. The method is particularly suitable for laboratory-scale purification and can be easily scaled up for pilot production.

Chromatographic Purification

Chromatographic techniques offer high-resolution purification for L-Tyrosine disodium salt, particularly for removing closely related impurities and achieving pharmaceutical-grade purity. Column chromatography can achieve purity levels of 99.0-99.5% with recovery rates of 75-85% [11].

The chromatographic process typically employs reversed-phase columns with gradient elution systems using phosphate buffer and acetonitrile as mobile phases [11]. The method provides excellent separation of related substances and enables precise control over impurity levels [11].

High Performance Liquid Chromatography (HPLC) preparative systems can be employed for high-purity applications, offering superior resolution and reproducibility. The method is particularly valuable for analytical and research applications where the highest purity levels are required [11].

Quality Control and Analytical Standards

Purity Assessment Methodologies

Purity assessment for L-Tyrosine disodium salt employs multiple analytical techniques to ensure comprehensive evaluation. High Performance Liquid Chromatography (HPLC) serves as the primary method, providing quantitative analysis with detection limits of 0.1% and precision of less than 2.0% RSD [12] [13].

The HPLC method utilizes phosphate buffer and acetonitrile as mobile phases, with detection at 280 nm to monitor the characteristic absorption of the tyrosine chromophore [12]. The method requires careful calibration with authenticated reference standards and regular validation to ensure accuracy and precision [12].

Non-aqueous titration provides an alternative approach for purity assessment, utilizing perchloric acid in acetic acid as the titrant. This method achieves precision levels of less than 1.0% RSD and is particularly useful for routine quality control applications [14]. The assay typically requires samples to meet specifications of ≥98.0% purity [14].

Impurity Profiling

Comprehensive impurity profiling requires systematic analysis of potential contaminants from synthesis, purification, and storage. Related substances, including L-Tyrosine, L-DOPA, and phenylacetic acid, are monitored using HPLC methods with total limits typically set at less than 2.0% [12].

Residual solvents analysis employs gas chromatography to monitor ethanol, acetone, and methanol levels, with individual limits of less than 5000 ppm for Class 3 solvents [14]. Heavy metals analysis utilizes atomic absorption spectroscopy to monitor lead, mercury, arsenic, and cadmium, with total limits of less than 15 ppm [14].

Microbiological testing includes total aerobic count, yeasts, and molds, with specifications typically requiring less than 100 CFU/g [14]. Endotoxin testing employs the Limulus Amebocyte Lysate (LAL) test with limits of less than 50 EU/g for cell culture applications [14].

Stability Indicators

Stability assessment for L-Tyrosine disodium salt requires monitoring of multiple parameters to ensure product integrity throughout its shelf life. Temperature stability testing demonstrates that the compound remains stable when stored at 2-8°C, with degradation occurring at temperatures above 30°C [15] [16].

pH stability evaluation shows optimal stability in the pH range of 10.5-12.6, with degradation occurring under extreme pH conditions below 2 or above 13 [3]. Light sensitivity testing reveals that the compound should be protected from UV light exposure to prevent discoloration and degradation [16].

Moisture sensitivity assessment confirms that the compound is hygroscopic and requires storage in dry conditions with appropriate packaging to prevent caking and degradation [16]. Thermal analysis using differential scanning calorimetry indicates stability below 350°C, with decomposition occurring at higher temperatures [16].

The stability testing protocol includes periodic assay measurements to ensure the active content remains above 98% throughout the claimed shelf life of 2-5 years [16]. Visual inspection monitors for color changes, precipitation, and physical degradation that might indicate instability [16].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H318 (15.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (84.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (36.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

122666-87-9